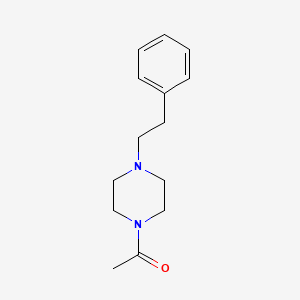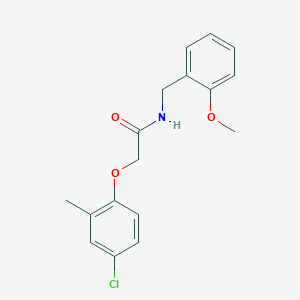![molecular formula C14H10FN3O3S B5721131 N-{[(4-fluorophenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5721131.png)
N-{[(4-fluorophenyl)amino]carbonothioyl}-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(4-fluorophenyl)amino]carbonothioyl}-3-nitrobenzamide, also known as FN3K, is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications in various diseases. FN3K is a compound that has been synthesized through a series of chemical reactions and has been found to have a unique mechanism of action that makes it a promising candidate for further research.
Mechanism of Action
N-{[(4-fluorophenyl)amino]carbonothioyl}-3-nitrobenzamide works by inhibiting the activity of fructosamine-3-kinase, an enzyme that is involved in the formation of advanced glycation end products. By inhibiting this enzyme, this compound prevents the formation of these harmful compounds, which can contribute to the development of various diseases.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of advanced glycation end product formation, the induction of apoptosis, the inhibition of angiogenesis, and the protection of neurons from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-{[(4-fluorophenyl)amino]carbonothioyl}-3-nitrobenzamide in lab experiments is its specificity for fructosamine-3-kinase, which makes it a useful tool for studying the role of this enzyme in various diseases. However, one limitation of using this compound is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effects.
Future Directions
There are several future directions for research on N-{[(4-fluorophenyl)amino]carbonothioyl}-3-nitrobenzamide, including:
1. Further investigation of its therapeutic potential in various diseases, including diabetes, cancer, and neurodegenerative diseases.
2. Development of more potent analogs of this compound that can achieve the desired effects at lower concentrations.
3. Study of the pharmacokinetics and pharmacodynamics of this compound to better understand its efficacy and safety in vivo.
4. Investigation of the potential for this compound to be used in combination with other drugs to enhance its therapeutic effects.
In conclusion, this compound is a promising small molecule inhibitor that has potential therapeutic applications in various diseases. Its unique mechanism of action and biochemical and physiological effects make it a useful tool for studying the role of fructosamine-3-kinase in disease development. Further research is needed to fully explore its therapeutic potential and to develop more potent analogs for use in various applications.
Synthesis Methods
The synthesis of N-{[(4-fluorophenyl)amino]carbonothioyl}-3-nitrobenzamide involves a series of chemical reactions that begin with the reaction between 4-fluoroaniline and carbon disulfide to produce 4-fluorophenyl isothiocyanate. This intermediate is then reacted with 3-nitrobenzoyl chloride to form this compound. The final product is purified through a series of chromatography techniques to obtain a pure compound.
Scientific Research Applications
N-{[(4-fluorophenyl)amino]carbonothioyl}-3-nitrobenzamide has been found to have potential therapeutic applications in various diseases, including diabetes, cancer, and neurodegenerative diseases. In diabetes, this compound has been shown to inhibit the formation of advanced glycation end products, which are implicated in the development of diabetic complications. In cancer, this compound has been found to inhibit tumor growth by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, this compound has been found to protect neurons from oxidative stress and prevent the formation of amyloid beta plaques.
properties
IUPAC Name |
N-[(4-fluorophenyl)carbamothioyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O3S/c15-10-4-6-11(7-5-10)16-14(22)17-13(19)9-2-1-3-12(8-9)18(20)21/h1-8H,(H2,16,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIWNHDOJIGHBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC(=S)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B5721057.png)
![3-bromobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5721065.png)

![3-chloro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5721083.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5721088.png)



![3-(4-fluorophenyl)-4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5721120.png)
![(3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5721126.png)


